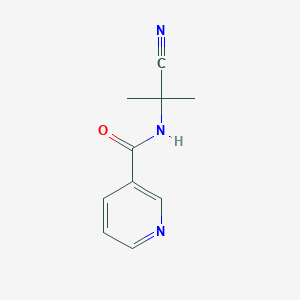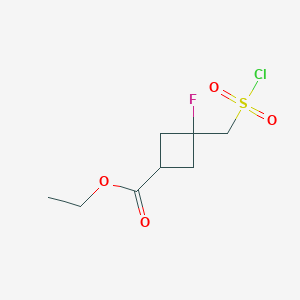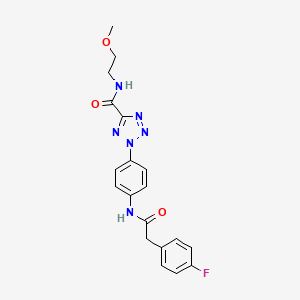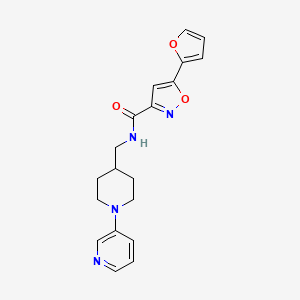
4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-Fluorophenoxy)-1’-(pyridin-3-ylsulfonyl)-1,4’-bipiperidine” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of piperidine, a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in water . The molecule also contains a fluorophenoxy group and a pyridin-3-ylsulfonyl group, which are common in many synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bipiperidine moiety suggests that the molecule may have a cyclic structure. The fluorophenoxy and pyridin-3-ylsulfonyl groups would likely be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the fluorine atom in the fluorophenoxy group could make this part of the molecule relatively reactive. Similarly, the sulfonyl group in the pyridin-3-ylsulfonyl moiety could also contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Docking and QSAR Studies for c-Met Kinase Inhibitors
Research on docking and quantitative structure–activity relationship (QSAR) studies for various compounds, including fluorophenoxy and pyridinyl derivatives, has highlighted their potential as c-Met kinase inhibitors. These studies involve analyzing molecular features contributing to high inhibitory activity and predicting biological activities using QSAR methods. Such compounds are essential in developing treatments targeting cancer and other diseases where c-Met kinase plays a role (Caballero et al., 2011).
Development of Selective Met Kinase Inhibitors
Another study focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives, identifying them as potent and selective Met kinase inhibitors. This research underscores the importance of pyridine and fluorophenoxy groups in developing novel therapeutic agents, particularly for cancer treatment (Schroeder et al., 2009).
Fluorescent Probes for Discrimination of Thiophenols
A study introduced a fluorescent probe based on N-butyl-4-amino-1,8-naphthalimide, demonstrating high selectivity and sensitivity for thiophenols, highlighting the role of fluorophenoxy derivatives in environmental and biological sciences (Wang et al., 2012).
Hydrogen-Bond Basicity Studies
Research into hydrogen-bond basicity of six-membered aromatic N-heterocycles using 4-fluorophenol as a reference donor expands our understanding of molecular interactions involving fluorophenoxy compounds. Such studies are crucial for designing more efficient drug molecules and understanding their interactions at the molecular level (Berthelot et al., 1998).
Eigenschaften
IUPAC Name |
3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c22-20-5-1-2-6-21(20)28-18-9-12-24(13-10-18)17-7-14-25(15-8-17)29(26,27)19-4-3-11-23-16-19/h1-6,11,16-18H,7-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDEPAONKDGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)



![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)




![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
